Structure Elucidation of 3-(tert-Butyl)-1-(2,6-dichlorophenyl)-1H-pyrazol-5-amine: A Multifaceted Analytical Approach
Structure Elucidation of 3-(tert-Butyl)-1-(2,6-dichlorophenyl)-1H-pyrazol-5-amine: A Multifaceted Analytical Approach
An In-Depth Technical Guide for Drug Development Professionals
Abstract
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its therapeutic importance necessitates unambiguous structural characterization of novel derivatives to ensure safety, efficacy, and intellectual property protection. This guide presents a comprehensive, self-validating workflow for the complete structure elucidation of 3-(tert-Butyl)-1-(2,6-dichlorophenyl)-1H-pyrazol-5-amine, a representative N-aryl-5-aminopyrazole. We move beyond simple data reporting to explain the causal logic behind the selection and sequencing of analytical techniques. This document serves as a robust methodological framework for researchers engaged in the synthesis and characterization of complex heterocyclic compounds.
The Strategic Imperative: Why a Multi-Modal Approach?
The elucidation process logically begins with confirming the molecular formula and identifying key functional groups, then proceeds to map the precise connectivity of the atomic framework, and culminates in the definitive determination of the three-dimensional structure.
Caption: Logical workflow for structure elucidation.
Foundational Analysis: Mass and Functional Group Identity
Mass Spectrometry (MS): The Molecular Blueprint
Expertise & Causality: The first and most fundamental question is: "What is the molecular weight and elemental composition of the synthesized compound?" High-Resolution Mass Spectrometry (HRMS) is the definitive tool for this purpose. Its high accuracy allows for the determination of the molecular formula, distinguishing it from other potential compounds with the same nominal mass. The fragmentation pattern observed in the mass spectrum also provides preliminary structural clues, acting as an independent check on the proposed structure.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
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Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
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Ionization Method: Utilize Electrospray Ionization (ESI) in positive ion mode. ESI is a soft ionization technique that minimizes fragmentation, ensuring a strong signal for the protonated molecular ion [M+H]⁺.
-
Mass Analyzer: Employ a Time-of-Flight (TOF) or Orbitrap mass analyzer to achieve mass accuracy typically below 5 ppm.
-
Data Acquisition: Acquire the full scan mass spectrum over a range of m/z 50-500.
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Analysis: Identify the m/z of the most abundant ion in the [M+H]⁺ isotopic cluster. Use the instrument's software to calculate the elemental composition based on this accurate mass.
Expected Data & Interpretation The molecular formula for 3-(tert-Butyl)-1-(2,6-dichlorophenyl)-1H-pyrazol-5-amine is C₁₃H₁₅Cl₂N₃. The expected monoisotopic mass of the [M+H]⁺ ion is approximately 284.0716 Da. A key validation point is the isotopic pattern: the presence of two chlorine atoms will generate a characteristic [M+H]⁺, [M+H+2]⁺, and [M+H+4]⁺ cluster with a relative intensity ratio of approximately 9:6:1. Common fragmentation pathways for pyrazoles can involve cleavage of the N-N bond, though N-substitution can suppress this.[2] A more likely fragmentation would be the loss of a methyl group (•CH₃) from the tert-butyl moiety, resulting in a fragment at [M-15]⁺.
| Parameter | Expected Value | Rationale |
| Molecular Formula | C₁₃H₁₅Cl₂N₃ | Based on proposed structure |
| [M+H]⁺ (monoisotopic) | ~284.0716 Da | Calculated accurate mass |
| Isotopic Pattern | ~9:6:1 (M, M+2, M+4) | Characteristic signature of two chlorine atoms |
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
Expertise & Causality: FTIR spectroscopy provides a rapid and non-destructive method to confirm the presence of key functional groups.[3] For our target molecule, we are specifically looking for evidence of the amine (N-H), aromatic (C-H), and aliphatic (C-H) bonds, as well as vibrations characteristic of the pyrazole ring and carbon-chlorine bonds. This technique serves as a quick quality control check to ensure the core structural motifs are present.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.
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Background Scan: Perform a background scan with a clean, empty crystal to subtract atmospheric (CO₂, H₂O) contributions.
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Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16-32 scans over the range of 4000-400 cm⁻¹.
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Data Processing: Perform baseline correction and peak picking.
Expected Data & Interpretation The resulting spectrum should display several characteristic absorption bands that confirm the presence of the expected functional groups. The absence of certain peaks (e.g., a strong C=O stretch) can be equally informative, ruling out potential oxidized byproducts.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Amine (N-H) | Symmetric & Asymmetric Stretch | 3400-3200 (two bands, often broad) |
| Aromatic (C-H) | Stretch | 3100-3000 |
| Aliphatic (C-H) | Stretch (tert-Butyl) | 2970-2870 |
| Pyrazole (C=N, C=C) | Ring Stretch | 1600-1450[4] |
| C-N | Stretch | ~1290[5] |
| C-Cl | Stretch | 800-600 |
Connectivity Mapping: The Power of NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[6][7] A combination of 1D and 2D NMR experiments allows us to map the complete bonding framework atom by atom.
1D NMR: Proton and Carbon Environments
¹H NMR: Proton Census Expertise & Causality: ¹H NMR provides information on the number of distinct proton environments, their chemical shifts (electronic environment), integration (relative number of protons), and multiplicity (neighboring protons).
Expected Data & Interpretation:
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~7.4-7.2 ppm (3H): A multiplet corresponding to the three protons on the 2,6-dichlorophenyl ring. The symmetry should result in a triplet (H4') and a doublet (H3', H5').
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~5.8 ppm (1H, singlet): A sharp singlet for the proton at the C4 position of the pyrazole ring. Its singlet nature confirms no adjacent protons.
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~4.0 ppm (2H, broad singlet): A broad signal for the two amine (-NH₂) protons. Broadening is due to chemical exchange and quadrupolar coupling with the ¹⁴N nucleus.[8]
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~1.3 ppm (9H, singlet): A strong, sharp singlet for the nine equivalent protons of the tert-butyl group.
¹³C NMR & DEPT: Carbon Skeleton Expertise & Causality: ¹³C NMR reveals the number of unique carbon environments. The Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are crucial for distinguishing between CH, CH₂, and CH₃ groups and quaternary carbons.
Expected Data & Interpretation:
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DEPT-135: Will show positive signals for CH and CH₃ carbons, and negative signals for CH₂ carbons.
-
DEPT-90: Will only show signals for CH carbons.
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By comparing the full ¹³C spectrum with the DEPT spectra, all carbon types can be unambiguously assigned. We expect to see signals for 3 CH carbons (aromatic/pyrazole), 1 CH₃ group (from the tert-butyl), and several quaternary carbons (pyrazole C3, C5; tert-butyl central carbon; aromatic C1', C2', C6').
2D NMR: Building the Molecular Jigsaw
Expertise & Causality: 2D NMR experiments correlate different nuclei through bonds, allowing us to piece together the fragments identified in 1D NMR. For a proton-deficient molecule like this, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most critical.[6][7]
Experimental Protocol: 2D NMR Suite
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Sample Preparation: Prepare a concentrated sample (~10-20 mg) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a high-quality NMR tube.
-
Acquisition: On a high-field NMR spectrometer (≥400 MHz), acquire the following spectra:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings through 2-3 bonds.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons (¹JCH).
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons through 2-3 bonds (ⁿJCH). This is key for connecting non-protonated carbons to nearby protons.[8]
-
-
Processing & Analysis: Process the 2D data and analyze the cross-peaks to build the molecular structure.
Integrated 2D NMR Interpretation:
-
HSQC Analysis: Every proton signal (except the exchangeable NH₂) will show a correlation to a carbon signal, definitively linking the ¹H and ¹³C assignments. The C4-H proton will correlate to the C4 carbon, the tert-butyl protons to their methyl carbons, and the aromatic protons to their respective carbons.
-
COSY Analysis: A cross-peak will be observed between the H3'/H5' and H4' protons of the dichlorophenyl ring, confirming their adjacency. No other correlations are expected, confirming the isolated nature of the other proton spin systems.
-
HMBC Analysis: The Decisive Experiment: This experiment connects the fragments. The key expected correlations are:
-
tert-Butyl Protons (~1.3 ppm): Will show a strong correlation to the quaternary C3 of the pyrazole ring, confirming the position of the tert-butyl group.
-
Pyrazole C4-H (~5.8 ppm): Will show correlations to the quaternary C3 and C5 of the pyrazole ring, locking down the pyrazole core structure.
-
Aromatic Protons (~7.4-7.2 ppm): Will show correlations to the quaternary C1' and the N1-attached C2'/C6' carbons, confirming the attachment point of the phenyl ring to the pyrazole nitrogen.
-
Caption: Key HMBC correlations confirming connectivity.
Definitive Confirmation: Single-Crystal X-ray Crystallography
Expertise & Causality: While the combination of MS and NMR provides an exceptionally high degree of confidence in the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[9][10] It moves beyond connectivity to provide a precise three-dimensional map of the molecule, including exact bond lengths, bond angles, and intermolecular interactions in the solid state.[11] This is the gold standard for structure determination.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Crystal Mounting: Select a high-quality, defect-free crystal and mount it on a goniometer head.
-
Data Collection: Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion. Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα).
-
Structure Solution & Refinement: Process the diffraction data and solve the structure using direct methods or Patterson methods. Refine the atomic positions and thermal parameters against the experimental data to achieve a low R-factor, indicating a good fit.
Expected Data & Interpretation The output is a 3D model of the molecule. Key findings would include:
-
Confirmation of Connectivity: The model will visually confirm the atomic connections established by NMR.
-
Torsional Angles: It will reveal the dihedral angle between the pyrazole ring and the 2,6-dichlorophenyl ring, which is expected to be significantly twisted due to steric hindrance from the ortho-chloro substituents.[12]
-
Intermolecular Interactions: The crystal packing will show any hydrogen bonding involving the amine group or other non-covalent interactions that stabilize the crystal lattice.
Conclusion
The structural elucidation of 3-(tert-Butyl)-1-(2,6-dichlorophenyl)-1H-pyrazol-5-amine is achieved through a systematic and multi-faceted analytical workflow. High-resolution mass spectrometry establishes the correct molecular formula. FTIR spectroscopy confirms the presence of essential functional groups. A comprehensive suite of 1D and 2D NMR experiments meticulously maps the atomic connectivity, providing a robust structural hypothesis. Finally, single-crystal X-ray crystallography delivers unequivocal confirmation of this structure in three dimensions. This integrated, self-validating approach ensures the highest level of scientific integrity and provides the definitive characterization required for drug development and regulatory submission.
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